Methyl 4-(3-Nitrophenyl)-3-oxobutanoate

Physical organic chemistry Linear free-energy relationships Substituent effect quantification

Methyl 4-(3-nitrophenyl)-3-oxobutanoate (CAS 1032507-14-4) is a β-keto ester bearing a meta-nitrophenyl substituent at the C4 position of the butanoate chain. This compound belongs to the 4-aryl-3-oxobutanoate class, which serves as a versatile building block in medicinal chemistry and heterocyclic synthesis.

Molecular Formula C11H11NO5
Molecular Weight 237.211
CAS No. 1032507-14-4
Cat. No. B2749142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-Nitrophenyl)-3-oxobutanoate
CAS1032507-14-4
Molecular FormulaC11H11NO5
Molecular Weight237.211
Structural Identifiers
SMILESCOC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H11NO5/c1-17-11(14)7-10(13)6-8-3-2-4-9(5-8)12(15)16/h2-5H,6-7H2,1H3
InChIKeyFRTSMBODTWXFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-Nitrophenyl)-3-oxobutanoate (CAS 1032507-14-4): Procurement-Relevant Identity and Class Profile


Methyl 4-(3-nitrophenyl)-3-oxobutanoate (CAS 1032507-14-4) is a β-keto ester bearing a meta-nitrophenyl substituent at the C4 position of the butanoate chain . This compound belongs to the 4-aryl-3-oxobutanoate class, which serves as a versatile building block in medicinal chemistry and heterocyclic synthesis. The presence of the 3-nitro group imparts distinct electronic and steric properties that differentiate it from its para- and ortho-substituted analogs, influencing both its reactivity profile and physicochemical behavior [1]. Commercially, it is supplied as a research intermediate with typical purity specifications of 95–98% .

Why Methyl 4-(3-Nitrophenyl)-3-oxobutanoate Cannot Be Casually Swapped with Close Analogs


In-class substitution of methyl 4-(3-nitrophenyl)-3-oxobutanoate with its para-nitro isomer, ortho-nitro isomer, ethyl ester homolog, or nitrobenzyl ester derivative is not functionally neutral. The meta-nitro group exerts an electronic effect (Hammett σ_m = 0.710) that differs measurably from the para-nitro group (σ_p = 0.778), translating into divergent reaction rates in electrophilic and nucleophilic aromatic substitution pathways [1]. Furthermore, the meta isomer exhibits a lower computed LogP (1.65) than both the ortho and para isomers (LogP 1.79), altering partitioning behavior during extractive workup and chromatographic purification . The methyl ester functionality also differs in transesterification lability compared to the ethyl ester, making the methyl ester the preferred electrophile for certain Knoevenagel condensation routes that lead to calcium channel blocker intermediates . These cumulative differences mean that substituting an analog without experimental validation risks altered reaction yields, impurity profiles, and ultimately downstream product quality.

Quantitative Differentiation Evidence for Methyl 4-(3-Nitrophenyl)-3-oxobutanoate Against Its Closest Analogs


Hammett Substituent Constants: Meta-Nitro vs. Para-Nitro Electronic Effect Differentiation

The electronic influence of the nitro group differs by ring position. The meta-nitro substituent in the target compound exerts a Hammett σ_m constant of 0.710, whereas the para-nitro substituent in the 4-nitrophenyl isomer exhibits a σ_p constant of 0.778 [1]. This Δσ = 0.068 arises because the para-nitro group benefits from direct resonance conjugation with the reaction center, while the meta-nitro effect is predominantly inductive. Consequently, for any reaction with a positive Hammett ρ value (e.g., nucleophilic aromatic substitution, ester hydrolysis), the para isomer will react faster than the meta isomer, and the difference can be quantitatively estimated using the Hammett equation log(k_X/k_H) = σρ.

Physical organic chemistry Linear free-energy relationships Substituent effect quantification

Computed LogP Differentiation: Meta-Nitro vs. Para/Ortho-Nitro Isomers

The computed octanol-water partition coefficient (LogP) for the target 3-nitrophenyl compound is 1.65, whereas both the 4-nitrophenyl (para) and 2-nitrophenyl (ortho) isomers report a LogP of 1.79 . The ΔLogP of 0.14 translates to a ~1.38-fold difference in partition coefficient, meaning the para and ortho isomers are approximately 38% more lipophilic than the meta isomer. This difference is attributable to the meta-nitro group's reduced capacity for resonance delocalization, which yields a slightly higher molecular polarity.

Lipophilicity Chromatographic retention ADME prediction

Boiling Point Differentiation: Meta-Nitro Methyl Ester vs. Ortho-Nitro Methyl Ester

The predicted normal boiling point of the meta-nitro target compound is 364.7 ± 22.0 °C (at 760 mmHg), while the ortho-nitro isomer exhibits a significantly lower boiling point of 344.3 ± 22.0 °C . This ~20 °C difference (ΔBP ≈ 20.4 °C) is attributed to intramolecular hydrogen bonding in the ortho isomer between the nitro group and the β-keto ester moiety, which reduces intermolecular interactions and lowers the boiling point. The meta isomer cannot participate in such intramolecular stabilization and thus requires higher energy for volatilization.

Purification Distillation Thermal stability

Oxidation Reactivity Ranking: Meta-Nitro 4-Oxo Acid as Kinetic Baseline

Reddy and Manjari (2010) studied the kinetics of acid bromate oxidation of substituted 4-oxo-4-arylbutanoic acids and reported the reactivity order: p-methoxy >> p-methyl > -H > p-chloro > m-nitro [1]. The m-nitro-substituted 4-oxo acid was the least reactive among all substrates tested. The Hammett plot of log k vs. σ gave a concave downward curve, while the plot against σ⁺ was linear with ρ⁺ = –1.50 at 313 K. This establishes the meta-nitrophenyl-4-oxo acid scaffold as the most electron-deficient and least oxidizable substrate in the series, a property that extrapolates to the corresponding methyl ester (target compound) due to the shared aryl-4-oxo electronic core.

Reaction kinetics Oxidation Structure-reactivity relationships

Ester Alkyl Group Impact: Methyl Ester vs. Ethyl Ester Transesterification Lability

The methyl ester of the target compound (MW 237.21 g/mol) is a more reactive electrophile in nucleophilic acyl substitution compared to its ethyl ester analog (MW 251.24 g/mol, CAS 116904-71-3) . This is a well-established class property of methyl vs. ethyl esters: the smaller methoxy leaving group experiences less steric hindrance during nucleophilic attack, generally affording faster transesterification kinetics. The lower molecular weight also translates to a higher molar density of the reactive β-keto ester unit per gram of material (4.21 mmol/g for the methyl ester vs. 3.98 mmol/g for the ethyl ester, a 5.8% higher loading).

Transesterification Synthetic efficiency Protecting group strategy

Synthetic Intermediate Specificity: Knoevenagel Route to 3-Nitrobenzylidene Calcium Channel Blocker Precursors

The target compound undergoes Knoevenagel condensation with 3-nitrobenzaldehyde to afford (Z)-methyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a documented intermediate in the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker . This transformation is position-specific: the 3-nitrophenyl substitution pattern is preserved in the final pharmacophore, and the methyl ester serves as the optimal leaving group for subsequent transesterification steps. The analogous para-nitro isomer would lead to a different benzylidene product with altered biological activity. The ortho isomer, with its lower boiling point and potential for intramolecular hydrogen bonding, may exhibit different reaction kinetics and product distribution in the same Knoevenagel protocol.

Medicinal chemistry Knoevenagel condensation Dihydropyridine calcium channel blockers

High-Confidence Application Scenarios for Methyl 4-(3-Nitrophenyl)-3-oxobutanoate (CAS 1032507-14-4)


Regioselective Synthesis of 3-Nitrobenzylidene Intermediates for Dihydropyridine Calcium Channel Blockers

The target compound is the preferred substrate for Knoevenagel condensation with 3-nitrobenzaldehyde to yield (Z)-methyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a key intermediate in the synthesis of Lercanidipine and related dihydropyridine calcium channel blockers. The 3-nitrophenyl substitution pattern is a structural requirement; para- or ortho-nitro isomers would produce off-target benzylidene products . The methyl ester's higher transesterification lability compared to the ethyl ester facilitates downstream functional group interconversion.

Oxidative Stability Studies and Forced Degradation Assays

Based on the kinetics study by Reddy and Manjari (2010), the meta-nitrophenyl-4-oxo scaffold is the least reactive toward acid bromate oxidation among common 4-aryl-3-oxo acid analogs (reactivity order: p-methoxy >> p-methyl > -H > p-chloro > m-nitro) [1]. This makes the target compound a useful negative control or baseline substrate when screening oxidative degradation pathways of β-keto ester drug candidates.

Chromatographic Method Development and Isomer Separation

The LogP difference (ΔLogP = 0.14) and boiling point difference (ΔBP ≈ 20 °C) between the 3-nitro (meta) and 2-nitro (ortho) isomers provide a quantitative basis for developing HPLC or GC separation methods to resolve isomeric mixtures . Procuring the authentic meta-isomer reference standard is essential for validating these analytical methods in quality control laboratories.

Building Block for Heterocyclic Libraries via Cyclocondensation

The β-keto ester functionality combined with the electron-withdrawing meta-nitro group (σ_m = 0.710) enables regioselective cyclocondensation reactions with dicarbonyl compounds, hydrazines, and amidines to produce pyrazoles, pyrimidines, and pyridines [2]. The meta electronic effect directs cyclization regiochemistry differently than the para-nitro analog (σ_p = 0.778), offering access to substitution patterns that are not readily accessible from the para isomer.

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